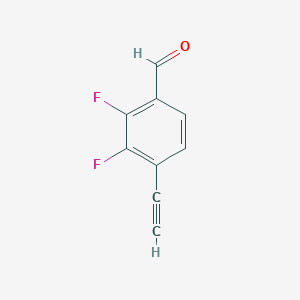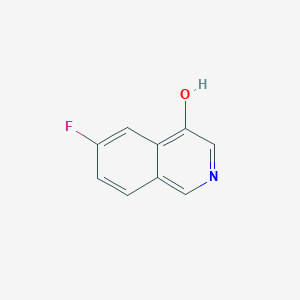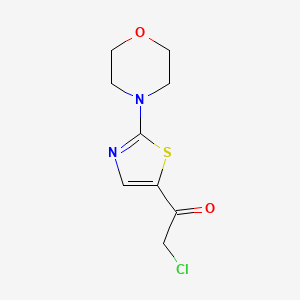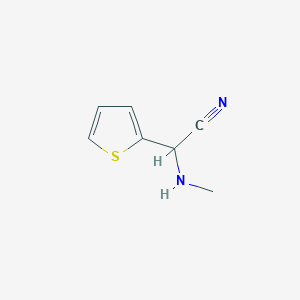
2-(Methylamino)-2-(thiophen-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-2-(thiophen-2-yl)acetonitrile is an organic compound that contains a thiophene ring, a methylamino group, and a nitrile group. Compounds with these functional groups are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-(thiophen-2-yl)acetonitrile typically involves the reaction of thiophene derivatives with methylamine and a suitable nitrile precursor. One common method might include:
Starting Materials: Thiophene-2-carboxaldehyde, methylamine, and a cyanide source.
Reaction Conditions: The reaction can be carried out under basic conditions, often using a solvent like ethanol or methanol. The temperature is usually maintained at room temperature to moderate heat.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-(Methylamino)-2-(thiophen-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-(Methylamino)-2-(thiophen-2-yl)ethylamine.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
科学的研究の応用
2-(Methylamino)-2-(thiophen-2-yl)acetonitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action for 2-(Methylamino)-2-(thiophen-2-yl)acetonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The thiophene ring and nitrile group could play crucial roles in binding interactions, while the methylamino group might affect the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
2-(Amino)-2-(thiophen-2-yl)acetonitrile: Lacks the methyl group, potentially altering its reactivity and biological activity.
2-(Methylamino)-2-(furan-2-yl)acetonitrile: Contains a furan ring instead of a thiophene ring, which might affect its chemical properties and applications.
2-(Methylamino)-2-(phenyl)acetonitrile:
Uniqueness
2-(Methylamino)-2-(thiophen-2-yl)acetonitrile is unique due to the combination of its functional groups and the presence of the thiophene ring, which can impart specific electronic and steric properties. These features might make it particularly useful in certain chemical reactions or biological studies.
特性
IUPAC Name |
2-(methylamino)-2-thiophen-2-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-9-6(5-8)7-3-2-4-10-7/h2-4,6,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVVABBBCUAUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
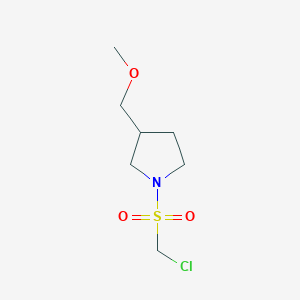
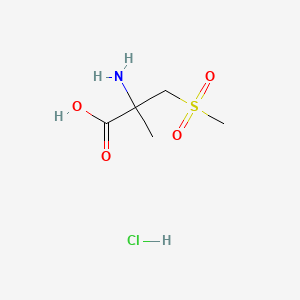
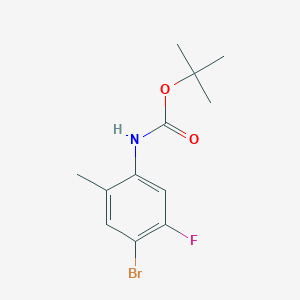
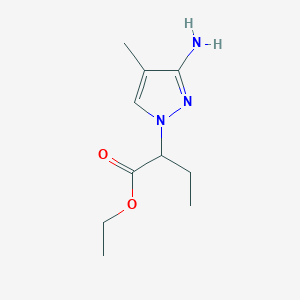
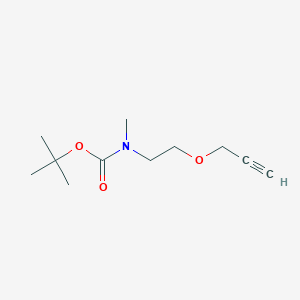

![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)
![Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15303503.png)

